5-Methyl-3'-deoxyuridine

Overview

Description

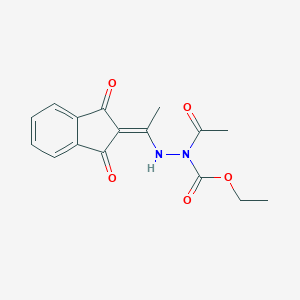

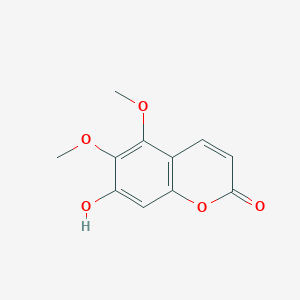

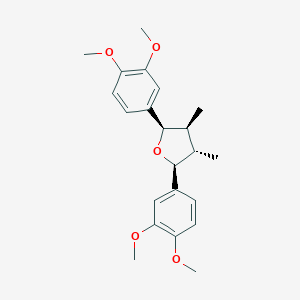

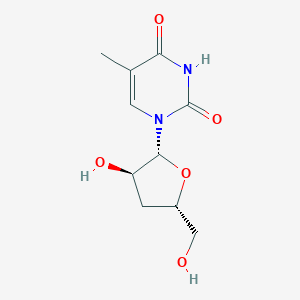

5-Methyl-3’-deoxyuridine is a uridine analogue and RNA chain terminator . It is a compound and a nucleoside . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group . It is present in tRNA, formed during its post-transcriptional modification by the methylation of uridine .

Synthesis Analysis

A synthesis scheme for 3’-C-methyl-2’-deoxynucleosides and 3’-C-methylidene-2’,3’-dideoxy-5-methyluridine has been proposed with 2-deoxyribose as the starting material . Methyl 5-O-benzoyl-2-deoxyribofuranose was oxidized and the mixture of the 3’-keto derivatives was separated into the alpha- and beta-anomers .

Molecular Structure Analysis

The structure of 5-Methyl-3’-deoxyuridine was proved by 1H NMR UV, 13C NMR, and CD spectroscopy, as well as elemental (C, H, N) analysis . The IUPAC Name is 1- [ (2 R ,3 R ,5 S )-3-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .

Chemical Reactions Analysis

The same reactions with the alpha-keto sugar gave 1- (3’-C-methyl-2’-deoxy-alpha-D-erythro-pentofuranosyl)thymine and its beta-anomer . 1- (5-O-Benzoyl-3’-C-methyl-2’-deoxy-alpha-D-threo-pentofuranosyl)thymine was converted to a mixture of 3’-C-methylidene-2’,3’-dideoxy-5-methyluridine and 3’-C-methyl-2’,3’-dideoxy-2’,3’-didehydro-5-methyluridine, which were separated .

Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-3’-deoxyuridine is 242.23 g/mol . The molecular formula is C10H14N2O5 . The IUPAC Name is 1- [ (2 R ,3 R ,5 S )-3-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .

Scientific Research Applications

Genotoxic and Cytotoxic Studies

“5-Methyl-3’-deoxyuridine” could be used in studies evaluating the genotoxic and cytotoxic effects of thymidine analogs . These studies are crucial for understanding the potential risks associated with the use of these analogs in various applications, such as DNA replication and cellular division .

DNA Replication Monitoring

This compound could be used as a marker in monitoring DNA replication . It can be incorporated into the DNA during the replication process, allowing scientists to track and study the replication dynamics .

Cellular Division Monitoring

Similar to DNA replication, “5-Methyl-3’-deoxyuridine” could also be used in monitoring cellular division . This can provide valuable insights into the cell cycle, growth rates, and the effects of various factors on cellular division .

DNA Damage Marker

The compound could serve as a sensitive and valuable marker of DNA damage . This is particularly useful in studies focusing on DNA damage and repair mechanisms .

Marine Drug Discovery

“5-Methyl-3’-deoxyuridine” and its derivatives have been isolated from marine organisms, such as the marine sponge-associated actinomycete Streptomyces microflavus . These compounds could potentially be used in the discovery and development of new marine drugs .

Studies on Microbial Metabolism

The compound could be used in studies focusing on microbial metabolism . For instance, it could be used to track the metabolic pathways of certain marine microbes, providing insights into their survival strategies and potential applications .

Mechanism of Action

Target of Action

The primary target of 5-Methyl-3’-deoxyuridine is Thymidylate Synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This reaction is essential for maintaining the balance of nucleotides necessary for DNA replication and repair .

Mode of Action

5-Methyl-3’-deoxyuridine, similar to other fluoropyrimidines, interacts with its target, TS, by getting incorporated into the DNA and RNA, thereby inhibiting their normal function . It is known that the inhibition of ts leads to the accumulation of dump, which might subsequently lead to increased levels of deoxyuridine triphosphate (dutp) . Both dUTP and the 5-Methyl-3’-deoxyuridine metabolite can be misincorporated into DNA .

Biochemical Pathways

5-Methyl-3’-deoxyuridine affects the one-carbon metabolism pathway , which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . This pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides . The disruption of this pathway can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that the presence of a lengthy hydrophobic substituent leads to the reduction of nucleoside water solubility . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 5-Methyl-3’-deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair, leading to lethal DNA damage . This can result in cytotoxicity and cell death . The compound’s action can also lead to the misincorporation of dUTP and its metabolite into DNA .

Action Environment

The action, efficacy, and stability of 5-Methyl-3’-deoxyuridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of reactive oxygen species in cells . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other biological molecules in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3'-deoxyuridine | |

CAS RN |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.